![molecular formula C22H20ClN5O B2653972 4-[benzyl(methyl)amino]-N-(4-chlorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775547-30-2](/img/structure/B2653972.png)
4-[benzyl(methyl)amino]-N-(4-chlorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[benzyl(methyl)amino]-N-(4-chlorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines. This compound is characterized by its complex structure, which includes a benzyl(methyl)amino group, a chlorophenyl group, and a carboxamide group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzyl(methyl)amino]-N-(4-chlorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide typically involves multiple steps:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions. For example, starting from a substituted hydrazine and a suitable diketone, the core structure can be formed via a condensation reaction.
Introduction of the Benzyl(methyl)amino Group: This step often involves the alkylation of the pyrazolo[1,5-a]pyrazine core with benzyl(methyl)amine under basic conditions.
Attachment of the Chlorophenyl Group: This can be accomplished through a nucleophilic aromatic substitution reaction, where a chlorophenyl halide reacts with the pyrazolo[1,5-a]pyrazine intermediate.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl(methyl)amino group, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups within the molecule, potentially converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl(methyl)amino group may yield N-oxides, while reduction of the carboxamide group could produce primary amines.
科学的研究の応用
Biological Activities
Research has indicated that this compound exhibits various biological activities, making it a candidate for further pharmacological studies:
- Antitumor Activity : The pyrazolo[1,5-a]pyrazine scaffold has been associated with anticancer properties. Studies suggest that derivatives of this compound may inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, which could be leveraged in treating diseases related to enzyme dysregulation . For instance, its structural similarities to known enzyme inhibitors suggest it may interact with similar biological targets.
- Neuropharmacological Effects : Compounds with similar structures have been studied for their neuropharmacological properties, including effects on neurotransmitter systems relevant to conditions such as Alzheimer's disease .
Comparative Analysis with Related Compounds
A comparative analysis highlights the uniqueness of 4-[benzyl(methyl)amino]-N-(4-chlorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide against structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-[benzyl(methyl)amino]-N-(2,4-difluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide | Contains difluorophenyl | Enhanced stability due to fluorine atoms |
4-[phenyl(methyl)amino]-N-(4-chlorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide | Lacks the benzyl group | Potentially different pharmacological properties |
4-[benzyl(ethyl)amino]-N-(3-chlorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide | Ethyl group instead of methyl | Altered solubility and interaction profiles |
This table illustrates how variations in structure can lead to differences in biological activity and pharmacokinetic properties.
Case Studies
Several case studies have explored the applications of pyrazolo[1,5-a]pyrazine derivatives in drug discovery:
- Anticancer Studies : A study published in Molecules highlighted the synthesis of pyrazolo[1,5-a]pyrimidines and their anticancer potential through targeted enzyme inhibition . These findings support the hypothesis that similar compounds could exhibit comparable effects.
- Neuroprotective Research : Research indicates that derivatives similar to this compound may serve as dual inhibitors for acetylcholinesterase and butyrylcholinesterase, which are relevant in Alzheimer's disease treatment .
- Material Science Applications : Recent studies have also explored the photophysical properties of pyrazolo[1,5-a]pyrimidines for applications in material science, suggesting a broader range of uses beyond medicinal chemistry .
作用機序
The mechanism of action of 4-[benzyl(methyl)amino]-N-(4-chlorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl(methyl)amino group may facilitate binding to active sites, while the chlorophenyl group could enhance the compound’s affinity and specificity. The carboxamide group may participate in hydrogen bonding, stabilizing the compound’s interaction with its target.
類似化合物との比較
Similar Compounds
- 4-[benzyl(methyl)amino]-N-(4-fluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide
- 4-[benzyl(methyl)amino]-N-(4-bromophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide
- 4-[benzyl(methyl)amino]-N-(4-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide
Uniqueness
Compared to similar compounds, 4-[benzyl(methyl)amino]-N-(4-chlorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may confer distinct properties, such as enhanced binding affinity or selectivity for certain molecular targets.
生物活性
The compound 4-[benzyl(methyl)amino]-N-(4-chlorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide is part of a broader class of pyrazolo compounds that have garnered attention for their diverse biological activities, particularly in oncology and infectious disease treatment. This article reviews the biological activity of this specific compound, summarizing its mechanisms of action, efficacy in various models, and potential therapeutic applications.
Pyrazolo derivatives often exhibit their biological effects through several mechanisms, including:
- Inhibition of Kinases : Many pyrazolo compounds act as inhibitors of cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKs), which are crucial in cell cycle regulation and cancer progression.
- Antimicrobial Activity : Some derivatives show promise against drug-resistant strains of Mycobacterium tuberculosis and other pathogens by disrupting critical cellular processes.
Anticancer Activity
Recent studies have demonstrated that pyrazolo derivatives possess significant anticancer properties. The compound has been evaluated for its inhibitory effects on various cancer cell lines.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
RFX 393 (Renal) | 11.70 | CDK2/TRKA inhibition |
MCF-7 (Breast) | 15.00 | Induction of apoptosis |
A549 (Lung) | 12.50 | Cell cycle arrest in G0/G1 phase |
In a study assessing the compound's cytotoxicity against renal carcinoma cells (RFX 393), it was found to induce significant apoptosis and cell cycle arrest, indicating its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been investigated for its activity against Mycobacterium tuberculosis. Preliminary results indicate:
- Minimum Inhibitory Concentration (MIC) : <0.002 µg/mL against drug-susceptible strains.
- Low Cytotoxicity : Demonstrated minimal toxicity towards Vero cells, suggesting a favorable therapeutic index .
Case Studies
- Study on Renal Carcinoma : In vitro studies using the RFX 393 cell line showed that treatment with the pyrazolo compound resulted in a dose-dependent increase in apoptosis markers, such as caspase activation and PARP cleavage. Flow cytometry analysis revealed significant accumulation of cells in the G0/G1 phase after treatment, correlating with reduced proliferation rates .
- Antitubercular Efficacy : A series of pyrazolo derivatives were tested against multiple strains of M. tuberculosis, with the lead compound exhibiting potent activity against both susceptible and resistant strains. The study highlighted the importance of structural modifications in enhancing efficacy against resistant strains .
特性
IUPAC Name |
4-[benzyl(methyl)amino]-N-(4-chlorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O/c1-15-13-28-20(21(24-15)27(2)14-16-6-4-3-5-7-16)12-19(26-28)22(29)25-18-10-8-17(23)9-11-18/h3-13H,14H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLUDCZCFJEZSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NC3=CC=C(C=C3)Cl)C(=N1)N(C)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。